molecular formula C10H8N4 B13218615 2-[(1H-Pyrazol-4-yl)amino]benzonitrile CAS No. 2060057-05-6

2-[(1H-Pyrazol-4-yl)amino]benzonitrile

Katalognummer: B13218615
CAS-Nummer: 2060057-05-6
Molekulargewicht: 184.20 g/mol
InChI-Schlüssel: QEGBMVYSSQBCFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1H-Pyrazol-4-yl)amino]benzonitrile is a chemical compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method provides good yields and is considered straightforward and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1H-Pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or benzonitrile rings.

Wissenschaftliche Forschungsanwendungen

2-[(1H-Pyrazol-4-yl)amino]benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-[(1H-Pyrazol-4-yl)amino]benzonitrile include:

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a benzonitrile moiety. This structure allows it to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

2060057-05-6

Molekularformel

C10H8N4

Molekulargewicht

184.20 g/mol

IUPAC-Name

2-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H8N4/c11-5-8-3-1-2-4-10(8)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13)

InChI-Schlüssel

QEGBMVYSSQBCFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)NC2=CNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.